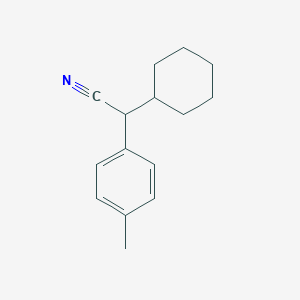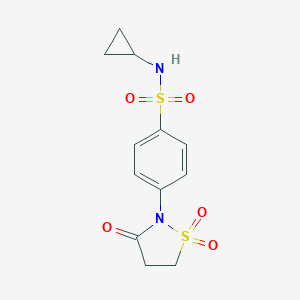
2-(4-Isopropylphenyl)-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Isopropylphenyl)-3-methylbutanoic acid, commonly known as ibuprofen, is a nonsteroidal anti-inflammatory drug (NSAID) widely used for the treatment of pain, fever, and inflammation. It was first synthesized in 1961 by Dr. Stewart Adams and his team at Boots Pure Drug Company in the United Kingdom. Ibuprofen is one of the most commonly used NSAIDs worldwide and is available over-the-counter in many countries.
Mécanisme D'action
Ibuprofen works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in many physiological processes, including inflammation, pain, and fever. By inhibiting COX enzymes, ibuprofen reduces the production of prostaglandins, thereby reducing pain, inflammation, and fever.
Biochemical and Physiological Effects:
Ibuprofen has a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic properties. It is well-absorbed after oral administration and is rapidly distributed throughout the body. Ibuprofen is metabolized in the liver and excreted primarily in the urine.
Avantages Et Limitations Des Expériences En Laboratoire
Ibuprofen is widely used in laboratory experiments as a tool to investigate the role of prostaglandins in various physiological processes. It is a relatively safe and inexpensive drug, making it an attractive option for researchers. However, ibuprofen has limitations in terms of its specificity for COX enzymes and its potential for off-target effects.
List of
Orientations Futures
1. Investigate the role of ibuprofen in the treatment of other inflammatory conditions, such as inflammatory bowel disease and psoriasis.
2. Develop new formulations of ibuprofen to improve its pharmacokinetic and pharmacodynamic properties.
3. Investigate the potential of ibuprofen as a chemopreventive agent for certain types of cancer.
4. Study the effects of ibuprofen on the gut microbiome and its potential for modulating gut health.
5. Investigate the potential of ibuprofen as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's and Parkinson's.
6. Develop new analogs of ibuprofen with improved specificity and potency for COX enzymes.
7. Investigate the potential of ibuprofen as a therapeutic agent for viral infections, such as COVID-19, based on its anti-inflammatory properties.
8. Study the effects of ibuprofen on bone health and its potential for the prevention and treatment of osteoporosis.
9. Investigate the potential of ibuprofen as a modulator of the immune system in autoimmune diseases.
10. Develop new methods for the synthesis of ibuprofen and its analogs to improve efficiency and reduce environmental impact.
Méthodes De Synthèse
The synthesis of ibuprofen involves the condensation of 4-isobutylphenylacetic acid with acetic anhydride, followed by hydrolysis of the resulting intermediate to yield ibuprofen. The process involves several steps and requires careful control of reaction conditions to obtain high yields and purity.
Applications De Recherche Scientifique
Ibuprofen has been extensively studied for its therapeutic effects in various medical conditions, including pain, fever, and inflammation. It is also used in the treatment of rheumatoid arthritis, osteoarthritis, and other inflammatory conditions. Ibuprofen has been shown to be effective in reducing pain and inflammation by inhibiting the production of prostaglandins, which are responsible for these symptoms.
Propriétés
Nom du produit |
2-(4-Isopropylphenyl)-3-methylbutanoic acid |
|---|---|
Formule moléculaire |
C14H20O2 |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
3-methyl-2-(4-propan-2-ylphenyl)butanoic acid |
InChI |
InChI=1S/C14H20O2/c1-9(2)11-5-7-12(8-6-11)13(10(3)4)14(15)16/h5-10,13H,1-4H3,(H,15,16) |
Clé InChI |
NMWVKYBNDRIKJU-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(C(C)C)C(=O)O |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C(C(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(2-Furyl)-2-(4-morpholinyl)ethyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B240974.png)
![5-chloro-2-(propan-2-ylsulfanyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}pyrimidine-4-carboxamide](/img/structure/B240976.png)


![N-[2-[(4-chlorophenyl)sulfonyl]-2-(3-pyridinyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B240992.png)
![4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B240994.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B240996.png)

![2-{4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B240999.png)


![2-[4-Methoxy-3-[(2-methyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]-1,1-dioxo-1,2-thiazolidin-3-one](/img/structure/B241003.png)

